Sub-Nanomolar Potency vs. Pralnacasan and Ac-YVAD-CMK in Biochemical Assays
ML132 demonstrates a biochemical IC50 of 0.023 nM against caspase-1, which is approximately 87-fold more potent than pralnacasan (IC50 = 2.0 nM) and over 1,000-fold more potent than the peptide inhibitor Ac-YVAD-CMK (IC50 = 24 nM) . This sub-nanomolar potency is a critical differentiator for applications requiring maximal target engagement at minimal concentrations, thereby reducing the likelihood of off-target effects at higher compound concentrations.
| Evidence Dimension | Biochemical IC50 (nM) against Caspase-1 |
|---|---|
| Target Compound Data | 0.023 nM |
| Comparator Or Baseline | Pralnacasan: 2.0 nM; Ac-YVAD-CMK: 24 nM |
| Quantified Difference | ML132 is ~87-fold more potent than pralnacasan and >1,000-fold more potent than Ac-YVAD-CMK |
| Conditions | In vitro biochemical enzyme inhibition assay using a fluorogenic tetrapeptide substrate |
Why This Matters
Lower concentrations in assays minimize solvent interference and non-specific binding, enhancing data quality for high-throughput screening and detailed mechanistic studies.
